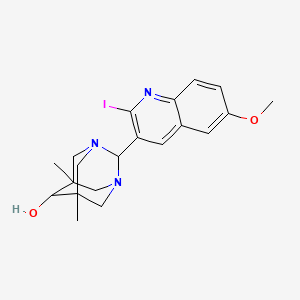![molecular formula C17H17NO2S B2886139 3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one CAS No. 321432-56-8](/img/structure/B2886139.png)
3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one, also known as dimethylsulfoxide-d6 (DMSO-d6), is an organosulfur compound with a wide range of applications in scientific research. It is a non-toxic, colorless, and odorless liquid that can be easily obtained and stored at room temperature. DMSO-d6 is a derivative of dimethyl sulfoxide (DMSO) and has been used in various fields such as biochemistry, organic chemistry, and material science. It is mainly used as a solvent for a variety of organic compounds and as a matrix for NMR spectroscopy.
科学的研究の応用
Nonlinear Optical Properties
One study focused on the synthesis and nonlinear optical absorption of novel chalcone derivative compounds, including 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one. This compound demonstrated significant third-order nonlinear optical properties and a distinct switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting its potential in optical device applications like optical limiters (Rahulan et al., 2014).
Antimicrobial Activities
Another study synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety through the reaction of 3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one with various substituted aminoazopyrazole derivatives. The antimicrobial activity assessment of these new sulfone derivatives indicated that several derivatives exhibited activity surpassing that of reference drugs. Interestingly, derivatives with a single sulfone group were more effective against all tested bacteria and fungi than those with two sulfone groups (Alsaedi et al., 2019).
Photophysical Properties and Sensing Applications
Research on the influence of functional groups on the photophysical properties of dimethylamino chalcones as laser dyes revealed that 3-(4-(Dimethylamino) phenyl)-1-(4,3 di-substituted phenyl)-(2E) - propen -1-one chalcones, when synthesized and examined as optical materials, showed significant absorption and fluorescence properties. The study explored the effects of functional groups and solvents on absorption, fluorescence, Stokes shift, and amplified spontaneous emission, highlighting the potential of these compounds in optical material applications (Ibnaouf et al., 2018).
特性
IUPAC Name |
(E)-1-[4-(benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)21(20)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBIWRHHQPOMFM-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886056.png)







![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2886068.png)


![2-(2-Chlorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2886075.png)

![5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid](/img/structure/B2886079.png)